N-D-Gluconoyl L-methionate

Descripción general

Descripción

Métodos De Preparación

The preparation of N-D-Gluconoyl L-methionate involves the reaction of gluconic acid derivatives with methionine. One common synthetic route includes the reaction of gluconolactone with methionine under specific conditions to form the desired compound . Industrial production methods may involve the use of biotechnological processes, where recombinant proteins are expressed in Escherichia coli and subsequently modified to include the this compound moiety .

Análisis De Reacciones Químicas

N-D-Gluconoyl L-methionate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of gluconic acid derivatives .

Aplicaciones Científicas De Investigación

N-D-Gluconoyl L-methionate has several scientific research applications. In chemistry, it is used as a model compound to study post-translational modifications in proteins . In biology, it is utilized to investigate the effects of gluconoylation on protein function and stability . Additionally, in the industry, this compound is used in the production of recombinant proteins with enhanced stability and functionality .

Mecanismo De Acción

The mechanism of action of N-D-Gluconoyl L-methionate involves its role in post-translational modifications. The compound modifies the N-terminal of proteins, leading to changes in their structure, function, and stability . The molecular targets of this compound include proteins with free N-terminal amino groups, which react with the gluconoyl moiety to form stable conjugates . This modification can affect various cellular pathways and processes, depending on the specific protein targets involved .

Comparación Con Compuestos Similares

N-D-Gluconoyl L-methionate is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include N-D-Gluconoyl L-methionine and N-D-Gluconoyl L-cysteine, which also involve the modification of amino acids with gluconic acid derivatives . this compound stands out due to its specific applications in recombinant protein production and its unique chemical properties .

Actividad Biológica

N-D-Gluconoyl L-methionate is a compound that has garnered attention for its potential biological activities, particularly in the context of protein modifications and metabolic pathways. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a derivative of L-methionine, where a gluconoyl group is attached to the nitrogen atom. This modification can influence the compound's solubility, stability, and interaction with biological systems. The biological activity of this compound can be understood through its role in protein modifications and metabolic processes.

1. Protein Modification

N-terminal gluconoylation, which includes the modification of proteins with gluconoyl groups, is a significant post-translational modification observed in recombinant proteins expressed in Escherichia coli. Research indicates that this modification can affect protein stability and functionality. For instance:

- Chemical Shift Assignments : Studies have identified specific and chemical shifts associated with gluconoylated proteins, providing a spectral signature for detecting these modifications in mass spectrometry analyses .

- Hydrolysis : N-terminal gluconoylation is not permanent; it can hydrolyze over time to yield free N-termini and gluconate, which may have implications for protein function during purification processes .

2. Metabolic Pathway Interactions

The metabolic pathways involving L-methionine are crucial for understanding the broader implications of this compound:

- Methionine Biosynthesis : In organisms like Corynebacterium glutamicum and E. coli, the production of L-methionine is tightly regulated by various metabolic pathways. The theoretical yields of methionine production depend on several factors including substrate availability and strain characteristics .

- Impact on Cellular Metabolism : Research has shown that glucose restriction can lead to decreased intracellular levels of methionine, suggesting a regulatory mechanism where methionine levels are linked to cellular nutrient status . This interplay could be influenced by compounds like this compound.

Table 1: Chemical Shift Assignments for Gluconoylation

| Compound | Chemical Shift (ppm) | Chemical Shift (ppm) |

|---|---|---|

| Gluconoylated CCL2 | 3.4 | 70-78 |

| Gluconate | 4.5 | 175 |

| Free N-terminus | - | - |

Note: The chemical shifts are indicative of the presence of specific functional groups associated with the modifications.

Case Study 1: Impact on Protein Stability

A study conducted on recombinant proteins modified with N-terminal gluconoylation revealed that these modifications could enhance protein solubility under certain conditions while also affecting their thermal stability. This finding suggests potential applications in biopharmaceuticals where protein stability is critical.

Case Study 2: Metabolic Engineering Applications

In metabolic engineering efforts aimed at increasing methionine yields in Corynebacterium glutamicum, researchers have explored how modifying pathways related to methionine biosynthesis can lead to enhanced production rates. By understanding how this compound interacts within these pathways, targeted modifications could optimize yields further.

Propiedades

Número CAS |

94231-87-5 |

|---|---|

Fórmula molecular |

C11H21NO8S |

Peso molecular |

327.35 g/mol |

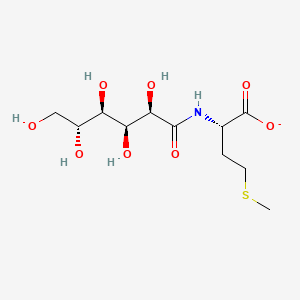

Nombre IUPAC |

(2S)-4-methylsulfanyl-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]butanoic acid |

InChI |

InChI=1S/C11H21NO8S/c1-21-3-2-5(11(19)20)12-10(18)9(17)8(16)7(15)6(14)4-13/h5-9,13-17H,2-4H2,1H3,(H,12,18)(H,19,20)/t5-,6+,7+,8-,9+/m0/s1 |

Clave InChI |

IJIGIXPOPAELGH-JTPBWFLFSA-N |

SMILES |

CSCCC(C(=O)[O-])NC(=O)C(C(C(C(CO)O)O)O)O |

SMILES isomérico |

CSCC[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

SMILES canónico |

CSCCC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O |

Key on ui other cas no. |

94231-87-5 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.